molecular formula C14H13NOS B2373588 (E)-N-benzyl-3-(thiophen-2-yl)acrylamide CAS No. 1061323-61-2

(E)-N-benzyl-3-(thiophen-2-yl)acrylamide

Cat. No.: B2373588
CAS No.: 1061323-61-2
M. Wt: 243.32
InChI Key: DETUOSNESIDUDE-CMDGGOBGSA-N
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Description

(E)-N-benzyl-3-(thiophen-2-yl)acrylamide (CAS 1061323-61-2) is a synthetic acrylamide derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a benzyl group and a thiophene ring linked by an acrylamide bridge, classifies it as an α,β-unsaturated carbonyl compound. This moiety can act as a soft electrophile, capable of forming covalent adducts with nucleophilic cysteine thiolate groups on specific proteins, a mechanism exploited in the design of enzyme inhibitors . Research into structurally similar compounds highlights the value of this chemical scaffold. Acrylamide derivatives incorporating thiophene rings are key intermediates in the synthesis of complex fused tricyclic scaffolds via visible-light-promoted tandem reactions, which are powerful tools for building complex three-dimensional molecular architectures in synthetic chemistry . Furthermore, such compounds serve as core structures in developing novel bioactive molecules; for instance, cyanoacrylamide derivatives linked to sulphamethoxazole have demonstrated potent anticancer activity by inducing apoptosis in carcinoma cell lines . This compound is provided as a high-purity material for research applications exclusively. It is intended for use in laboratory settings only, such as in hit-to-lead optimization, mechanism of action studies, and as a building block for the synthesis of more complex molecules. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-benzyl-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(9-8-13-7-4-10-17-13)15-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETUOSNESIDUDE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Construction of the (E)-N-benzyl-3-(thiophen-2-yl)acrylamide Core

The assembly of the target molecule can be approached retrospectively by disconnecting the key chemical bonds. The most common strategies involve forming the carbon-carbon double bond and the amide bond in separate or sequential steps.

The thiophen-2-yl group is typically introduced into the molecule using thiophene-2-carbaldehyde (B41791) as a starting material. This aldehyde serves as the electrophilic partner in condensation reactions that form the carbon-carbon double bond of the acrylamide (B121943) backbone. rsc.orgresearchgate.net Reactions such as the Knoevenagel condensation or the Horner-Wadsworth-Emmons (HWE) reaction utilize thiophene-2-carbaldehyde to append the thiophene (B33073) ring to the propenoic acid or acrylamide framework. rsc.orgresearchgate.net The presence of the thiophene ring is a common feature in many heterocyclic compounds with potential medicinal applications. mdpi.com

The N-benzyl group is incorporated by forming an amide bond with a suitable acrylic acid precursor. This is typically achieved by reacting benzylamine (B48309) with (E)-3-(thiophen-2-yl)acrylic acid or its activated form, such as the corresponding acyl chloride. researchgate.netgoogle.com The reaction between an acryloyl chloride and an amine is a common and effective method for preparing N-substituted acrylamides. researchgate.netgoogle.com Another documented method for preparing N-benzylacrylamide involves the Ritter reaction, where benzyl (B1604629) alcohol reacts with acrylonitrile (B1666552) in the presence of a strong acid. orgsyn.org A different approach involves the direct reaction of methyl acrylate (B77674) with N-benzylamine in the presence of a catalyst. google.com

Key Synthetic Reaction Pathways Relevant to this compound Synthesis

Specific named reactions are instrumental in efficiently and stereoselectively synthesizing the target compound. The Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction are particularly important for forming the crucial (E)-configured carbon-carbon double bond.

The Knoevenagel condensation is a versatile reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. mdpi.comnih.gov For the synthesis of the target molecule's precursor, (E)-3-(thiophen-2-yl)acrylic acid, the Doebner modification of the Knoevenagel condensation is particularly effective. researchgate.net This reaction uses malonic acid as the active methylene compound and a base like pyridine (B92270), often with a catalytic amount of piperidine. researchgate.net The reaction proceeds through a condensation-decarboxylation sequence to yield the α,β-unsaturated carboxylic acid. researchgate.net A significant advantage of this method is its high stereoselectivity, affording the thermodynamically more stable (E)-isomer with high selectivity (≥95:5). mdpi.comresearchgate.netorganic-chemistry.org

The general scheme for the Doebner-Knoevenagel reaction to form the acrylic acid precursor is shown below:

(Thiophene-2-carbaldehyde reacts with Malonic acid in the presence of a base to yield (E)-3-(thiophen-2-yl)acrylic acid)
AldehydeActive Methylene CompoundCatalyst/SolventProductYieldReference
Substituted BenzaldehydesMalonic AcidPiperidine/Pyridine(E)-3-(substituted phenyl)acrylic acidsHigh researchgate.net
Aromatic AldehydesMalonic AcidBenzylammonium trifluoroacetate/DMF(E)-α,β-unsaturated thioestersGood to Excellent researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereocontrolled synthesis of alkenes. researchgate.net It involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction over the related Wittig reaction is that it predominantly produces the (E)-alkene, often with excellent selectivity. wikipedia.orgorganic-chemistry.org Furthermore, the water-soluble dialkyl phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.org

For the synthesis of this compound, thiophene-2-carbaldehyde would be reacted with a phosphonate reagent such as diethyl (N-benzylcarbamoylmethyl)phosphonate. The reaction mechanism begins with the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org The subsequent elimination of an oxaphosphetane intermediate yields the desired (E)-alkene. organic-chemistry.org

AldehydePhosphonate ReagentBaseProductStereoselectivityReference
Thiophene-2-carbaldehydeTriethyl phosphonoacetateDBUEthyl (E)-3-(thiophen-2-yl)acrylate80% (E/Z > 98:2) rsc.org
Aromatic AldehydesStabilized PhosphonatesNaH, BuLi, etc.(E)-OlefinsExcellent E-selectivity organic-chemistry.org
Aliphatic/Aromatic AldehydesWeinreb amide-type phosphonateiPrMgCl(E)-α,β-unsaturated Weinreb amidesHigh (E)-selectivity

Palladium-Catalyzed Coupling Reactions (e.g., Mizoroki-Heck Reaction)

The Mizoroki-Heck reaction represents a cornerstone in carbon-carbon bond formation, offering a powerful method for the synthesis of substituted alkenes. beilstein-journals.org This palladium-catalyzed reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene, in the presence of a base. beilstein-journals.org For the synthesis of this compound, this reaction can be envisioned through the coupling of a halo-thiophene, such as 2-bromothiophene (B119243) or 2-iodothiophene, with N-benzylacrylamide.

The general mechanism of the Mizoroki-Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (e.g., 2-bromothiophene). This is followed by the coordination of the alkene (N-benzylacrylamide) to the resulting palladium(II) complex. Subsequent migratory insertion of the alkene into the palladium-aryl bond forms a new carbon-carbon bond. The final steps involve β-hydride elimination to release the product and reductive elimination to regenerate the palladium(0) catalyst.

Catalyst systems for Mizoroki-Heck reactions are diverse, often employing palladium precursors like Pd(OAc)₂ or PdCl₂ with phosphine (B1218219) ligands to enhance stability and activity. beilstein-journals.org However, advancements have led to the development of phosphine-free catalysts, including N-heterocyclic carbene (NHC)-palladium complexes, which show high efficiency for coupling aryl chlorides. beilstein-journals.org The choice of base, solvent, and temperature is crucial for optimizing reaction yields and stereoselectivity, often favoring the formation of the more stable E-isomer. researchgate.net For instance, reactions involving acrylamide derivatives with iodobenzene (B50100) have been successfully carried out at 100°C using triethylamine (B128534) as the base. researchgate.net

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperature (°C)ProductRef
2-BromothiopheneN-BenzylacrylamidePd(OAc)₂ / LigandOrganic Base (e.g., Et₃N)Polar Aprotic (e.g., DMF, DMAc)80-140This compound beilstein-journals.org
2-IodothiopheneN-BenzylacrylamideNHC-Pd(II) ComplexInorganic Base (e.g., K₂CO₃)Ionic Liquid (e.g., TBAB)100-140This compound beilstein-journals.org

Dehydrohalogenation Reactions for Acrylamide Formation

Dehydrohalogenation is a classic elimination reaction used to introduce double bonds into a molecule, typically by removing a hydrogen atom and a halogen from adjacent carbon atoms. This method is a viable pathway for the formation of the acrylamide double bond in this compound. The synthesis of N-benzylacrylamide itself has been achieved through the dehydrohalogenation of N-benzyl-β-chloropropionamide using aqueous potassium hydroxide (B78521). orgsyn.org

Applying this logic to the target molecule, the synthesis would commence with the preparation of a precursor, N-benzyl-3-chloro-3-(thiophen-2-yl)propanamide. This intermediate could potentially be synthesized by the acylation of benzylamine with 3-chloro-3-(thiophen-2-yl)propanoyl chloride. The subsequent treatment of this halogenated precursor with a suitable base would induce an E2 elimination reaction.

The choice of base is critical to the success of the reaction, with common options including alkali metal hydroxides (NaOH, KOH) or alkoxides (NaOEt, KOtBu). The reaction conditions, such as solvent and temperature, influence the rate and selectivity of the elimination. The stereochemical outcome, favoring the (E)-isomer, is often driven by the thermodynamic stability of the trans-configured product where bulky groups (the thiophene and amide moieties) are positioned on opposite sides of the newly formed double bond.

Proposed Dehydrohalogenation Route:

Precursor Synthesis: Reaction of a 3-halo-3-(thiophen-2-yl)propanoyl halide with benzylamine.

Elimination: Treatment of the resulting N-benzyl-3-halo-3-(thiophen-2-yl)propanamide with a strong base to yield this compound.

Ritter Reaction and N-Alkylation Approaches for Benzyl Amide Formation

The formation of the N-benzyl amide bond is a key step in the synthesis of the target compound. The Ritter reaction and direct N-alkylation are two prominent methods to achieve this transformation.

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide. wikipedia.org The reaction proceeds via the generation of a stable carbocation from an alcohol (like benzyl alcohol) or an alkene in the presence of a strong acid, such as sulfuric acid. orgsyn.orgwikipedia.org This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile (e.g., 3-(thiophen-2-yl)acrylonitrile). The resulting nitrilium ion is subsequently hydrolyzed to form the N-benzyl amide. wikipedia.org While traditionally requiring strong acids, milder conditions have been developed, for instance, using formic acid, which can prevent the polymerization of acrylonitriles. organic-chemistry.org This makes the Ritter reaction a feasible, one-step method for synthesizing N-benzylacrylamides from readily available starting materials. orgsyn.org

N-Alkylation provides an alternative route, starting from a pre-formed primary amide, 3-(thiophen-2-yl)acrylamide. This primary amide can be alkylated with a benzyl halide (e.g., benzyl bromide) in the presence of a base. The base, such as sodium hydride (NaH), deprotonates the amide nitrogen, forming a nucleophilic amidate anion that subsequently displaces the halide from the benzylating agent. rsc.org This method is straightforward but requires the prior synthesis of the primary acrylamide. Nickel-catalyzed N-alkylation of amides with benzyl alcohol has also been reported as an efficient method. researchgate.net

MethodStarting MaterialsKey ReagentsIntermediateRef
Ritter Reaction 3-(Thiophen-2-yl)acrylonitrile, Benzyl alcoholStrong Acid (e.g., H₂SO₄) or Formic AcidNitrilium ion wikipedia.orgorganic-chemistry.org
N-Alkylation 3-(Thiophen-2-yl)acrylamide, Benzyl bromideBase (e.g., NaH)Amidate anion rsc.org

Advanced and Sustainable Synthetic Protocols

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of thiophene-containing compounds has been particularly successful. For instance, the synthesis of 3-aminobenzo[b]thiophenes and other complex heterocyclic systems incorporating thiophene has been efficiently achieved using microwave heating, drastically reducing reaction times from hours to minutes. rsc.orgfigshare.commdpi.comresearchgate.net

In the context of synthesizing this compound, microwave energy could be applied to several steps:

Palladium-Catalyzed Coupling: Microwave heating can enhance the rate of Mizoroki-Heck reactions, allowing for faster catalyst turnover and reduced reaction times. researchgate.net

Amide Bond Formation: The condensation of 3-(thiophen-2-yl)acrylic acid with benzylamine to form the amide bond can be significantly expedited under microwave irradiation, often under solvent-free or green solvent conditions.

Knoevenagel Condensation: If the synthetic route involves a Knoevenagel condensation between 2-thiophene-carboxaldehyde and N-benzyl-2-cyanoacetamide, microwave assistance can promote the reaction, as has been demonstrated in the synthesis of related (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. researchgate.net

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. mdpi.com

Visible-Light-Promoted Tandem Reactions and Skeletal Rearrangements

Photocatalysis using visible light is a rapidly growing field in organic synthesis, aligning with the principles of green chemistry by utilizing a renewable energy source. researchgate.net Visible-light-promoted reactions can generate highly reactive intermediates, such as radicals, under mild conditions, enabling unique chemical transformations. nih.gov

For the synthesis of this compound, photoredox catalysis could offer novel synthetic pathways. For example, a visible-light-promoted reaction could potentially be designed for the coupling of thiophene derivatives with acrylamide precursors. Research has demonstrated the generation of amidinyl radicals from N-arylthiophene-2-carboxamidoximes using UV-visible light, which can then be used to synthesize various N-arylthiophene-2-carboxamidines. nih.gov This highlights the potential of using light to mediate C-N bond-forming reactions in thiophene systems without the need for a catalyst. nih.gov

While direct visible-light-promoted synthesis of the target molecule is not yet widely documented, the principles can be applied. A hypothetical tandem reaction could involve the light-induced generation of a thiophenyl radical from a suitable precursor, which then adds to an N-benzylacrylamide derivative. Such methods often proceed at room temperature and can offer high selectivity, avoiding the thermal degradation of sensitive substrates.

Principles of Green Chemistry in Acrylamide Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. walisongo.ac.id The synthesis of this compound can be made more sustainable by considering several of the twelve principles of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed coupling reactions, for example, are often highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netresearchgate.net Some reactions, like certain microwave-assisted syntheses, can even be performed under solvent-free conditions. researchgate.net

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, utilizing starting materials derived from renewable biological sources is a key green principle.

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. walisongo.ac.id The use of palladium catalysts, heterogeneous catalysts like "Maghnite H⁺", or biocatalysts for amide formation aligns with this principle. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mdpi.com Utilizing energy-efficient techniques like microwave irradiation or visible-light photocatalysis can significantly reduce energy consumption compared to prolonged conventional heating. mdpi.comresearchgate.net

By integrating these principles, for instance, by combining a catalytic, one-pot reaction with a green solvent and an energy-efficient heating method, the synthesis of this compound can be significantly improved from an environmental perspective. researchgate.net

Chemical Reactivity and Derivatization of this compound and Analogues

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the thiophene ring, the α,β-unsaturated acrylamide moiety, and the N-benzyl group. These sites offer opportunities for a variety of chemical transformations, enabling the synthesis of diverse analogues with potentially modified biological activities.

Oxidation Reactions of Aromatic and Thiophene Moieties

The thiophene and benzyl groups within the molecule are susceptible to oxidation under various conditions, leading to a range of derivatives.

Oxidation of the Thiophene Moiety: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene S-oxide) and subsequently to a sulfone (thiophene S,S-dioxide). wikipedia.orgacs.orgresearchgate.net These transformations significantly alter the electronic properties and steric profile of the thiophene ring. The oxidation of thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) or with peracids like trifluoroperacetic acid. wikipedia.orgacs.org The initial oxidation to the thiophene S-oxide is often followed by a Diels-Alder-type dimerization, though monomeric S-oxides can be trapped in the presence of suitable dienophiles. acs.org Further oxidation leads to the more stable thiophene S,S-dioxide. researchgate.net The electron-rich π-system of the thiophene ring can also be susceptible to oxidative degradation under harsh conditions. nih.gov

Oxidation of the Benzyl Moiety: The benzylic position of the N-benzyl group is a site susceptible to oxidation. A notable transformation is the oxidative debenzylation of N-benzyl amides. This reaction can be achieved using reagents like alkali metal bromides in the presence of an oxidant such as Oxone. organic-chemistry.orgfigshare.comacs.orgnih.govacs.org The mechanism is proposed to involve the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. The resulting benzyl radical is then further oxidized and hydrolyzed to yield the corresponding primary amide and benzaldehyde. acs.org This method provides a transition-metal-free approach for the removal of the benzyl protecting group. organic-chemistry.orgacs.org

Reaction TypeReagents and ConditionsProduct TypeReference
Thiophene Oxidation to Sulfoxide/SulfoneH₂O₂ / CH₃ReO₃Thiophene S-oxide, Thiophene S,S-dioxide acs.org
Thiophene OxidationTrifluoroperacetic acidThiophene S-oxide and subsequent Diels-Alder products wikipedia.org
Oxidative DebenzylationKBr / Oxone, MeNO₂, 30 °CPrimary amide acs.org

Reduction Reactions of Functional Groups

The α,β-unsaturated system and the amide carbonyl group in this compound are both amenable to reduction, offering pathways to saturated amides and amines.

Reduction of the Acrylamide Double Bond: The conjugated carbon-carbon double bond in the acrylamide moiety can be selectively reduced to afford the corresponding saturated N-benzyl-3-(thiophen-2-yl)propanamide. This transformation, known as a 1,4-reduction or conjugate reduction, can be achieved with high selectivity using various catalytic systems. For instance, iridium catalysts with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand in water with formic acid as a hydride source have been shown to be highly effective for the 1,4-reduction of α,β-unsaturated amides. mdpi.com Copper hydride (CuH) catalyzed systems are also employed for the enantioselective conjugate reduction of α,β-unsaturated carboxylic acids, which can then be amidated. nih.gov Catalytic hydrogenation using transition metal catalysts like ruthenium can also effect the reduction of the double bond in acrylamides. cdnsciencepub.com

Reduction of the Amide Carbonyl: The amide functional group is generally less reactive towards reduction than the α,β-unsaturated double bond. However, under specific conditions, the amide can be reduced to the corresponding amine. Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of a hydrosilane source like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) has been demonstrated to chemoselectively reduce the amide functionality in α,β-unsaturated amides to the corresponding allylic amines. rsc.org This indicates that with the appropriate choice of reagents, it is possible to selectively target the amide for reduction while potentially leaving the double bond intact.

Reaction TypeReagents and ConditionsProduct TypeReference
1,4-Reduction of C=C bondIridium catalyst, H₂O, Formic acid, 80 °CSaturated amide mdpi.com
Reduction of AmideMo(CO)₆, TMDSAllylic amine rsc.org
Catalytic Hydrogenation of C=C bondtrans-HRuCl(diop)₂Saturated amide cdnsciencepub.com

Nucleophilic Substitution Reactions Involving the Amide Linkage

The amide linkage in this compound, while generally stable, can undergo nucleophilic substitution reactions, typically under forcing conditions or with activation.

Hydrolysis of the Amide Bond: The amide bond can be cleaved through hydrolysis to yield 3-(thiophen-2-yl)acrylic acid and benzylamine. This reaction is typically carried out under acidic or basic conditions. Alkaline hydrolysis of N-substituted amides often requires vigorous conditions, such as heating in the presence of concentrated alkali hydroxides. arkat-usa.org However, milder protocols using sodium hydroxide in non-aqueous methanol/dichloromethane have been developed. arkat-usa.org The rate of hydrolysis can be influenced by the electronic and steric properties of the substituents on the amide nitrogen and the carbonyl carbon. acs.org

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization provided by the nitrogen lone pair. byjus.com For a substitution reaction to occur, the incoming nucleophile must be stronger than the departing amide anion, or the amide must be activated. byjus.com Activation can be achieved, for example, by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. byjus.com Reactions with strong nucleophiles can lead to the formation of a tetrahedral intermediate, which can then collapse to expel the leaving group. msu.edu

Reaction TypeReagents and ConditionsProduct TypeReference
Alkaline HydrolysisNaOH, Methanol/Dichloromethane, refluxCarboxylic acid and Amine arkat-usa.org
Acid-Catalyzed Nucleophilic Acyl SubstitutionAcid catalyst, Nucleophile (e.g., H₂O, ROH)Carboxylic acid or Ester and Amine byjus.com

Pharmacological and Biological Activities

Diverse Biological Activities Associated with Acrylamide (B121943) Derivatives as a Class

The acrylamide moiety is a versatile scaffold found in numerous biologically active molecules. ekb.eg Derivatives incorporating this group have demonstrated a vast array of pharmacological effects, establishing them as valuable entities in drug design and development. ekb.egontosight.ai The chemical reactivity of the acrylamide group, particularly its ability to engage in Michael addition reactions with nucleophilic residues in proteins, is a key determinant of its biological activity. nih.gov

Acrylamide derivatives have been investigated for a multitude of therapeutic purposes. Among the most prominent is their antitumor activity, with many compounds serving as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and tubulin polymerization inhibitors. ekb.egmdpi.com Beyond oncology, this class of compounds exhibits significant potential in other areas. Researchers have reported antiviral, anti-inflammatory, antiplatelet, and antidiabetic properties. ekb.eg Furthermore, their biological activities extend to antibacterial, antifungal, and vasodilator effects. ekb.egresearchgate.net This wide range of activities underscores the importance of the acrylamide functional group as a privileged structure in the creation of new therapeutic agents. ekb.eg

Anticancer and Cytotoxic Efficacy of (E)-N-benzyl-3-(thiophen-2-yl)acrylamide and Related Compounds

Compounds featuring both thiophene (B33073) and acrylamide moieties have garnered attention for their potential as anticancer agents. evitachem.com The combination of these structural features can lead to significant cytotoxic effects against various cancer cell lines. evitachem.comresearchgate.net While specific data on this compound is emerging, studies on structurally related N-benzyl arylamide derivatives and thiophene-containing acrylamides reveal potent antiproliferative and cytotoxic activities. researchgate.netpreprints.org These compounds often exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. mdpi.comnih.gov

A primary mechanism through which acrylamide derivatives exert their anticancer effects is the induction of apoptosis. nih.gov Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells. mdpi.com Studies on various acrylamide compounds have shown they can trigger this process. For instance, acrylamide itself has been observed to induce apoptosis in SH-SY5Y neuroblastoma cells and A549 lung cancer cells. nih.govmdpi.com The process often involves the activation of the MAPK signaling pathway and can be influenced by cellular stress responses. nih.gov

The apoptotic cascade can be initiated through intrinsic or extrinsic pathways, often involving the modulation of pro-apoptotic and anti-apoptotic proteins. mdpi.com Acrylamide derivatives have been shown to upregulate pro-apoptotic proteins like Bax while having less effect on anti-apoptotic proteins such as Bcl-2. mdpi.com Furthermore, related heterocyclic compounds containing a thiophene ring have demonstrated the ability to induce apoptosis in breast cancer cells (MCF-7), with flow cytometry analysis confirming a significant increase in both early and late apoptotic cell populations. nih.gov For example, treatment with one such thiophene derivative resulted in an 18.13% count in the late apoptotic sub-population, a 6.6-fold increase compared to untreated cells. nih.gov Some benzyl (B1604629) derivatives, like Benzyl Isothiocyanate (BITC), have also been shown to increase the proportion of apoptotic cells in leukemia cell lines from 5% to over 36%. mdpi.com This body of evidence suggests that the induction of apoptosis is a key mechanism for the anticancer activity of this class of compounds.

In addition to inducing apoptosis, another critical anticancer mechanism of acrylamide derivatives is their ability to cause cell cycle arrest. mdpi.com The cell cycle is a series of events that leads to cell division and replication; disrupting this cycle can prevent the proliferation of cancer cells.

Research has shown that certain N-aryl amide derivatives can interfere with the normal distribution of cells within the cell cycle. mdpi.com For example, one potent acrylamide derivative was found to significantly increase the percentage of MCF-7 breast cancer cells in the G2/M phase, from 8.39% in untreated cells to 42.50% in treated cells. mdpi.com This arrest at the G2/M checkpoint prevents the cells from entering mitosis and dividing. This effect was also accompanied by an increase in the pre-G1 cell population, which is indicative of apoptosis. mdpi.com Similarly, compounds like benzyl isothiocyanate have been shown to trigger cell cycle arrest in human AML cell lines. mdpi.com By halting cell cycle progression, these compounds effectively inhibit tumor growth, highlighting a significant pathway for their therapeutic action. mdpi.com

This compound and its chemical relatives have demonstrated notable antiproliferative activity against a range of human carcinoma cell lines, including colon (HCT116), breast (MCF-7), and lung (A549) cancers. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Studies on N-benzyl arylamide dithiocarbamate (B8719985) derivatives have revealed potent inhibitory effects, with some compounds showing IC50 values in the nanomolar range against HCT-116 cells. researchgate.net Thieno[2,3-b]pyridine derivatives, which also contain a thiophene ring system, have likewise shown high potency, with IC50 values as low as 25–50 nM against both HCT116 and MDA-MB-231 (a breast cancer cell line) cells. nih.gov

Against the MCF-7 breast cancer cell line, various acrylamide and N-benzyl derivatives have exhibited significant activity. mdpi.comnih.gov For example, certain N-aryl amide derivatives showed IC50 values ranging from 2.11 to 26.83 µM. mdpi.com Similarly, a novel series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives were effective against MCF7 cells, with IC50 values reported between 55.3 and 66.4 µg/ml. researchgate.net

The A549 human lung adenocarcinoma cell line has also been used to evaluate the efficacy of acrylamide-related compounds. Acrylamide itself was found to have an IC50 of 4.6 mM on A549 cells after 24 hours, inducing cytotoxic, anti-proliferative, and apoptotic effects. nih.gov Other complex heterocyclic derivatives have shown even higher potency against A549 cells, with IC50 values below 0.4 µg/mL.

Table 1: Antiproliferative Activity of Related Acrylamide Derivatives Against Various Cancer Cell Lines
Compound ClassCell LineIC50 ValueSource
N-benzylarylamide-dithiocarbamate derivativeHCT-1160.044 µM researchgate.net
Thieno[2,3-b]pyridine derivativeHCT11625-50 nM nih.gov
N-aryl amide derivativeMCF-72.11 µM mdpi.com
2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivativeMCF755.3 µg/ml researchgate.net
AcrylamideA5494.6 mM nih.gov
Methanol extract of Asclepias subulataA549< 0.4 µg/mL

Antimicrobial Properties

The acrylamide scaffold is not only prominent in anticancer research but also serves as a foundation for the development of new antimicrobial agents. ekb.egresearchgate.net The inherent reactivity of the acrylamide functional group contributes to its ability to interfere with microbial cellular processes. ekb.eg Derivatives containing this moiety have been reported to possess both antibacterial and antifungal activities. researchgate.netontosight.ai Similarly, the thiophene nucleus is a well-recognized component in heterocyclic compounds with promising pharmacological characteristics, including antimicrobial effects. researchgate.net The combination of these two pharmacophores in compounds like this compound suggests a strong potential for antimicrobial efficacy.

Acrylamide and thiophene derivatives have demonstrated activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species. researchgate.netresearchgate.net Studies have shown that certain novel acrylamide compounds exhibit variable but definite antibacterial activity. researchgate.net For instance, some thiophene derivatives with a pyridine (B92270) side chain showed excellent antimicrobial activity, comparable to standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437) against all tested bacterial species. researchgate.net

The potency of these compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. One study on cyanoketene S,N-acetals bearing an acrylamide moiety found a derivative that exhibited potent antibacterial activity with MIC values ranging between 16 and 32 µg/mL. researchgate.net Another investigation into crosslinked terpolymers containing acrylamide and acrylonitrile (B1666552) showed a broad inhibition effect, particularly against Gram-negative bacteria. nih.gov These findings confirm that the acrylamide and thiophene structures are valuable components in the design of new antibacterial agents. researchgate.netresearchgate.net

Table 2: Antibacterial Activity of a Related Acrylamide Derivative
Compound ClassActivityMIC ValueSource
Cyanoketene S,N-Acetal with Acrylamide Moiety (Compound 6g)Antibacterial16-32 µg/mL researchgate.net

Antifungal Efficacy

While direct studies on the antifungal properties of this compound are not extensively documented, the chemical scaffolds it comprises—namely the thiophene ring and the acrylamide moiety—are present in various compounds known for their antimicrobial activities. evitachem.com Acrylamide-based polymers and copolymers have been synthesized and evaluated for their biological activities, with some demonstrating promising antifungal effects. researchgate.net Similarly, molecules containing a thiophene ring are a well-established class of heterocyclic compounds investigated for a wide spectrum of pharmacological activities, including antifungal action. mdpi.com For instance, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing potential as fungicidal agents. mdpi.com The combination of these structural features in this compound suggests a potential for antifungal properties, though specific data regarding minimum inhibitory concentrations (MIC) against fungal strains are pending further investigation.

Activity against Drug-Resistant Strains (e.g., MRSA potentiators)

The challenge of antimicrobial resistance has spurred research into novel compounds that can either act directly on resistant pathogens or potentiate the effects of existing antibiotics. Thiophene derivatives have emerged as a promising area of investigation for activity against drug-resistant bacteria. Recent studies have identified novel thiophene-based molecules with significant antibacterial activity against colistin-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. nih.govfrontiersin.org These compounds were found to exert bactericidal effects and increase bacterial membrane permeabilization. nih.govfrontiersin.org Some thiophene derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 mg/L against these resistant strains. nih.gov Although these studies focused on Gram-negative bacteria, they highlight the potential of the thiophene scaffold in combating drug resistance. There is currently a lack of specific research evaluating this compound as a potentiator or direct agent against Gram-positive resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Enzyme Inhibitory Activities

Sirtuin (SIRT5) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that have become important targets in drug discovery. However, research into inhibitors for specific sirtuin isoforms like SIRT5 is still developing. The known scaffolds for sirtuin inhibitors are diverse and include nicotinamide analogs, benzamides, and thioacyl-lysine derivatives. nih.govmdpi.com Current literature does not indicate that simple N-benzyl acrylamide structures are a class of sirtuin inhibitors. Furthermore, one study on acrylamide itself suggested it may indirectly lead to the inhibition of the SIRT1 pathway, which is associated with neuroinflammation, rather than acting as a direct, targeted enzyme inhibitor. nih.gov There is no available data to suggest that this compound possesses inhibitory activity against SIRT5.

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. rsc.org Inhibition of these enzymes is a target for anti-inflammatory therapies. Both thiophene and acrylamide moieties are found in known lipoxygenase inhibitors. nih.govresearchgate.net

Significant insight into the potential of this compound comes from a study on a closely related analog, (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide . This compound, which shares the core (E)-3-(thiophen-2-yl)acrylamide structure, demonstrated notable inhibitory activity against soybean lipoxygenase, with a reported IC₅₀ value of 10.7 μM. nih.gov This finding strongly suggests that the 3-(thiophen-2-yl)acrylamide scaffold is a viable pharmacophore for lipoxygenase inhibition.

CompoundTarget EnzymeIC₅₀ (μM)Reference
(E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamideSoybean Lipoxygenase10.7 nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, and its inhibition is a key strategy in cancer therapy. frontiersin.orgnih.gov The structural components of this compound are features commonly found in potent EGFR inhibitors.

The acrylamide group, in particular, is a well-known Michael acceptor that can form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. mdpi.com This feature is characteristic of second and third-generation EGFR inhibitors. Fused pyrimidine (B1678525) systems containing a thiophene ring have also been reported as effective EGFR inhibitors. frontiersin.orgnih.gov Furthermore, structure-activity relationship studies on thieno[2,3-d]pyrimidine-based inhibitors revealed that compounds featuring benzylamine (B48309) groups were superior to those with aniline (B41778) structures in terms of both activity and drug-like properties. researchgate.net While direct enzymatic assays for this compound have not been reported, the presence of these three key pharmacophoric elements—a thiophene ring, an acrylamide warhead, and an N-benzyl group—strongly suggests its potential as an EGFR kinase inhibitor.

Histone Deacetylase (HDAC) Inhibition

Histone Deacetylase (HDAC) inhibitors are a class of epigenetic drugs used in cancer therapy. mdpi.com The mechanism of most HDAC inhibitors involves a pharmacophore model consisting of a cap group, a linker, and a crucial zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. mdpi.com Common ZBGs include hydroxamic acids, 2-aminobenzamides, and carboxylic acids. nih.govnih.gov

While derivatives such as (E)-N-hydroxy-3-(1-benzyl-1H-1,2,3-triazol-4-yl)acrylamide have been synthesized and shown to inhibit HDAC1, their activity is conferred by the N-hydroxyacrylamide functional group, where the hydroxamic acid portion serves as the ZBG. nih.govresearchgate.net The compound this compound lacks a classical zinc-binding group; its simple amide is not typically effective at chelating the active site zinc ion. Therefore, based on the established mechanism of action for HDAC inhibitors, it is unlikely that this compound would exhibit potent direct inhibitory activity against HDAC enzymes. nih.gov

DNA Gyrase Inhibition in Antimicrobial Contexts

While direct studies on this compound as a DNA gyrase inhibitor are not extensively documented, its structural components, namely the N-benzyl and thiophene groups, are present in compounds known to exhibit this mechanism of antimicrobial action. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibiotics.

The N-benzyl moiety is a feature of certain classes of DNA gyrase inhibitors. For instance, a class of compounds known as N-benzyl-3-sulfonamidopyrrolidines (gyramides) has been identified as inhibitors of E. coli DNA gyrase. nih.gov These compounds were found to have IC₅₀ values against E. coli DNA gyrase in the range of 0.7-3.3 μM and demonstrated minimum inhibitory concentrations (MIC) of 10-40 μM against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

Similarly, the thiophene ring is a key pharmacophore in a variety of antibacterials. researchgate.netresearchgate.netfrontiersin.org Certain thiophene derivatives have been shown to function as allosteric inhibitors, stabilizing DNA-cleavage complexes with DNA gyrase. researchgate.net This mechanism is distinct from that of fluoroquinolones. researchgate.net The antibacterial potential of the thiophene scaffold is further supported by research on new N-phenylpyrrolamide inhibitors of DNA gyrase, which have shown low nanomolar IC₅₀ values against E. coli DNA gyrase. rsc.org The general antimicrobial properties of acrylamide derivatives containing a thiophene moiety have also been noted, suggesting potential applications in treating infections. evitachem.com

Table 1: Activity of Structurally Related DNA Gyrase Inhibitors

Compound Class Target Organism Mechanism Potency
N-benzyl-3-sulfonamidopyrrolidines E. coli DNA Gyrase Inhibition IC₅₀: 0.7-3.3 μM
N-phenylpyrrolamides E. coli DNA Gyrase Inhibition IC₅₀: 2-20 nM

Anti-Inflammatory Effects

The anti-inflammatory potential of compounds containing a thiophene ring is well-established, suggesting that this compound may exhibit similar properties. nih.gov Thiophene-based compounds are known for their anti-inflammatory effects, which can be attributed to various mechanisms, including the modulation of pro-inflammatory and anti-inflammatory cytokines. nih.govresearchgate.net

Research on thiophene derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.gov The proposed mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The presence of amide groups, such as the acrylamide linkage in the title compound, has been highlighted as an important structural feature for this biological activity. nih.gov

Furthermore, benzo[b]thiophene analogs have been shown to reduce pro-inflammatory transcripts and mitigate neurotoxicity induced by acrylamide in zebrafish larvae, partly by restoring glutathione (B108866) redox dynamics. researchgate.net Acrylamide itself is known to induce oxidative stress and inflammation, which can activate signaling pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines. mdpi.com The development of acrylamide derivatives is therefore a strategy to counteract these toxic and inflammatory effects. mdpi.com

A study on a closely related structural analog, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, demonstrated antinociceptive properties in a mouse model of neuropathic pain. nih.gov This activity is linked to the positive allosteric modulation of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a receptor type that is also involved in controlling inflammatory processes. nih.gov

Table 2: Modulation of Inflammatory Cytokines by Thiophene Derivatives

Thiophene Derivative Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Effect on Anti-inflammatory Cytokines (IL-10) Reference
Compound 9 (Figure 4) Inhibition Increase nih.gov
Compound 4 (Figure 2) Reduction Not specified nih.gov

Other Pharmacological Profiles

The structural framework of this compound, combining thiophene and acrylamide moieties, suggests potential for a range of other pharmacological activities.

Antiviral Activity: The thiophene scaffold is a recurring feature in compounds with antiviral properties. A series of thiophene derivatives have been identified as potent, orally bioavailable Ebola virus (EBOV) entry inhibitors. nih.gov These compounds act at the viral entry level by targeting the EBOV glycoprotein (B1211001) (GP). nih.gov Similarly, various acrylamide derivatives have been synthesized and evaluated for antiviral activities. For example, certain acrylamide derivatives containing a 1,2,3-thiadiazole (B1210528) moiety have been shown to inhibit the replication of the Hepatitis B virus (HBV) in vitro. nih.gov Other thiophene-based heterocycles have demonstrated efficacy against the Newcastle disease virus (NDV). researchgate.net

Antiplatelet and Antidiabetic Activity: Specific research detailing the antiplatelet or antidiabetic activities of this compound or its close analogs is limited in the reviewed literature. However, a patent has noted the utility of certain thiophene derivatives in the treatment of diabetes, indicating a potential avenue for future investigation. dntb.gov.ua

Vasodilator and Angiotensin II Receptor Antagonism: Thiophene-containing compounds have been explored as ligands for angiotensin receptors. A study on N-(heteroaryl)thiophene sulfonamides identified selective ligands for the Angiotensin II Type 2 Receptor (AT2R). diva-portal.org One of the most promising ligands from this series, which demonstrated high affinity for the AT2R, also caused a concentration-dependent vasorelaxation of pre-contracted mouse aorta. diva-portal.org This suggests that compounds with a thiophene core may have vasodilator properties, potentially through interaction with the renin-angiotensin system. diva-portal.org

Table 3: Profile of Chemical Compounds Mentioned

Compound Name Chemical Structure/Class
This compound Thiophene Acrylamide Derivative
N-benzyl-3-sulfonamidopyrrolidines Gyramides
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide Thiophene Acrylamide Derivative
Benzo[b]thiophene Thiophene Analog
N-(heteroaryl)thiophene sulfonamides Thiophene Sulfonamide Derivatives
Acrylamide Amide
Tumor necrosis factor-alpha (TNF-α) Pro-inflammatory Cytokine
Interleukin-1β (IL-1β) Pro-inflammatory Cytokine
Interleukin-6 (IL-6) Pro-inflammatory Cytokine
Interleukin-10 (IL-10) Anti-inflammatory Cytokine
Cyclooxygenase (COX) Enzyme
Lipoxygenase (LOX) Enzyme
Escherichia coli Bacterium
Pseudomonas aeruginosa Bacterium
Staphylococcus aureus Bacterium
Ebola virus (EBOV) Virus
Hepatitis B virus (HBV) Virus

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Structural Determinants of Biological Activity for (E)-N-benzyl-3-(thiophen-2-yl)acrylamide Derivatives

The biological activity of this compound derivatives is intricately linked to the specific arrangement and nature of their constituent chemical moieties. The core structure, comprising a thiophene (B33073) ring connected via an acrylamide (B121943) linker to an N-benzyl group, presents multiple points for modification, each influencing the compound's interaction with biological targets.

Key structural determinants include:

The Thiophene Ring: This sulfur-containing aromatic heterocycle is a well-established pharmacophore found in numerous biologically active compounds. Its electronic properties and ability to engage in various non-covalent interactions are critical for biological activity.

The Acrylamide Linker: This functional group is known to participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. This capability for covalent bond formation can lead to irreversible inhibition of target enzymes. The geometry and conformational flexibility of the acrylamide moiety are also vital for proper orientation within a receptor's binding site.

Research on related acrylamide derivatives has shown that these compounds can act as inhibitors of various enzymes, including kinases. The introduction of an acryloyl functional group has been demonstrated to improve drug-like properties, such as solubility and membrane permeability. nih.gov For instance, the conversion of a secondary amine to a tertiary amide in some kinase inhibitors led to enhanced hydrophilicity and lipophilicity, contributing to better cell permeability. nih.gov

Influence of Substitutions on the Thiophene Ring on Biological Potency and Selectivity

Modifications to the thiophene ring are a key strategy for modulating the biological potency and selectivity of this compound derivatives. The position, number, and electronic nature of substituents on the thiophene ring can have a profound impact on the compound's interaction with its biological target.

Studies on various thiophene derivatives have consistently shown that the nature of the substituent dictates the type and magnitude of biological activity. For example, in a series of thiophene-2-carboxamide derivatives, the introduction of amino, hydroxyl, or methyl groups at the 3-position significantly influenced their antibacterial and antioxidant activities. nih.gov Specifically, 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov

Furthermore, the electronic properties of substituents play a crucial role. Electron-withdrawing groups on a benzylidene portion of other thiophene derivatives have been shown to correlate with significant anticancer activity. The aromaticity and planarity of the thiophene ring itself are thought to enhance receptor binding. mdpi.com

The following table summarizes the general influence of thiophene ring substitutions on the biological activity of related thiophene-containing compounds.

Substituent TypeGeneral Effect on Biological ActivityExample from Related Compounds
Electron-donating groups (e.g., -NH2, -OH)Can enhance antibacterial and antioxidant activity.3-Amino thiophene-2-carboxamides showed potent antibacterial effects. nih.gov
Electron-withdrawing groups (e.g., -Br, -Cl)May increase anticancer and antimicrobial potency.A p-bromo substituent on a benzylidene moiety linked to a thiophene core demonstrated significant anticancer activity. mdpi.com
Halogens (e.g., -Cl)Can lead to more potent antimicrobial compounds, with the position of substitution being critical.Substitution with a 4-chlorophenyl group on the amide at position 2 of a thiophene ring enhanced potency in ortho-derivatives. nih.gov

Role of the N-Benzyl Moiety in Ligand-Receptor Interactions and Pharmacological Outcomes

The benzyl (B1604629) group can participate in several types of non-covalent interactions within a protein's binding site, including:

Hydrophobic Interactions: The aromatic phenyl ring is lipophilic and can favorably interact with hydrophobic pockets in a receptor.

π-π Stacking: The electron-rich phenyl ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron cloud of the aromatic ring can interact with positively charged amino acid residues such as lysine (B10760008) and arginine.

The nature and position of substituents on the benzyl ring can further refine these interactions. For instance, in a study of N-benzyl phenethylamines, substitutions on the N-benzyl group were found to significantly influence binding affinity and functional activity at serotonin (B10506) receptors. nih.gov The presence of a hydroxyl or methoxy (B1213986) group on the benzyl ring, for example, altered the potency and selectivity of the compounds. nih.gov

The N-benzyl moiety also impacts the molecule's solubility and ability to cross cell membranes. By modifying the lipophilicity, this group can be tuned to achieve a desirable balance between aqueous solubility and membrane permeability, which is essential for bioavailability.

Conformational Dynamics of the Acrylamide Linkage and its Impact on SAR

The acrylamide linkage is not a static feature; its conformational dynamics play a critical role in the structure-activity relationship of this compound. The rotational freedom around the single bonds of the acrylamide moiety allows the molecule to adopt different spatial arrangements, and only specific conformations may be suitable for binding to a biological target.

The reactivity of the acrylamide group as a Michael acceptor is also dependent on its conformation. Proper alignment of the electrophilic β-carbon is necessary for a nucleophilic attack by a cysteine residue in a target protein. The intrinsic reactivity of acrylamides can be tuned by substitutions, which can affect the electronic distribution and steric accessibility of the double bond.

While specific conformational studies on this compound are not widely available, research on other flexible molecules highlights the importance of conformational analysis in drug design. Understanding the preferred conformations and the energy barriers between them can provide insights into the bioactive conformation and guide the design of more rigid, potent analogs.

Comparative SAR Analysis with Analogues and Related Scaffolds

To better understand the SAR of this compound, it is informative to compare its structural features and biological activities with those of related analogues and different chemical scaffolds. Such comparisons can highlight the unique contributions of the thiophene ring, the acrylamide linker, and the N-benzyl group.

Analogues with Different Heterocyclic Rings: Replacing the thiophene ring with other heterocycles, such as furan, pyridine (B92270), or pyrazole, can lead to significant changes in biological activity. Thiophene is often considered a bioisostere of a phenyl ring, but its unique electronic properties and the presence of the sulfur atom can lead to distinct interactions. The sulfur atom can act as a hydrogen bond acceptor and can also be involved in other types of interactions.

Variations in the Linker: The acrylamide linker is a key feature. Comparing its effects to other linkers, such as a simple amide or an alkyl chain, can elucidate the importance of the α,β-unsaturated system for biological activity. The potential for covalent bond formation via Michael addition is a defining characteristic of the acrylamide moiety that is absent in many other linkers.

Analogues with Different N-Substituents: The N-benzyl group can be replaced with other substituents to probe the requirements of the binding pocket. For example, replacing it with smaller alkyl groups, larger aromatic systems, or groups capable of forming hydrogen bonds can provide valuable SAR data.

The following table provides a comparative overview of related scaffolds and their general biological activities.

ScaffoldKey FeaturesCommon Biological Activities
Thiophene-carboxamides Thiophene ring linked to a carboxamide.Anticancer, antimicrobial, anti-inflammatory. mdpi.commdpi.com
Cinnamic acid amides Phenyl ring linked to an acrylamide (cinnamoyl) moiety.Antioxidant, enzyme inhibition. researchgate.net
N-benzyl ureas/thioureas N-benzyl group attached to a urea (B33335) or thiourea (B124793) linker.Antitumor, kinase inhibition.

This comparative analysis underscores that while the individual components of this compound are found in various bioactive molecules, their specific combination gives rise to a unique pharmacological profile.

Challenges and Complexities in Establishing Definitive SAR Paradigms

Establishing a definitive and universally applicable SAR paradigm for this compound and its derivatives is fraught with challenges and complexities. These arise from the inherent flexibility of the molecule, the multitude of potential biological targets, and the intricate interplay of various physicochemical properties.

One of the primary challenges is the conformational flexibility of the molecule. The rotatable bonds in the acrylamide linker and the attachment of the benzyl group allow the compound to adopt numerous conformations. Identifying the specific bioactive conformation is difficult without high-resolution structural data of the ligand-receptor complex.

The promiscuity of the thiophene scaffold and the acrylamide warhead also poses a hurdle. These structural motifs can interact with a wide range of biological targets, leading to multiple pharmacological effects. A definitive SAR for one target may not be applicable to another.

Advanced Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein target, shedding light on potential biological activity. For derivatives containing thiophene (B33073) and acrylamide (B121943) moieties, docking studies are instrumental in identifying potential protein targets and elucidating mechanisms of action. researchgate.netresearchgate.net

Molecular docking simulations predict how (E)-N-benzyl-3-(thiophen-2-yl)acrylamide might fit into the active site of a biological target, such as an enzyme or receptor. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For instance, in studies of other thiophene derivatives, docking scores have been used to rank potential inhibitors against targets like Lactate Dehydrogenase-A and SARS-CoV-2 proteins. nih.govgyanvihar.org The binding energy for various active thiophene compounds has been shown to range significantly, indicating varying levels of predicted affinity for their respective targets. gyanvihar.org

While specific docking studies for this compound are not extensively detailed in the available literature, the methodology allows for the prediction of its binding affinity against various known protein targets. The results are typically presented in a table format, comparing the predicted binding energies or docking scores of different compounds.

Table 1: Example Docking Scores for Various Thiophene Derivatives Against Protein Targets

Compound ClassProtein TargetDocking Score/Binding EnergyReference
3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-onesHuman Lactate Dehydrogenase-A-127 to -171 (MolDock Score) nih.gov
Tetrasubstituted Thiophene AnaloguesSARS-CoV-2 Inhibitors-25.18 to -81.42 kcal/mol gyanvihar.org
(2E)-3-(aryl)-1-(thiophen-2-yl) prop-2-en-1-one derivativesAcetylcholinesterase (AChE)Not specified researchgate.net
Benzylamine (B48309) derivativesS. aureus tyrosyl-tRNA synthetaseHigh binding affinity researchgate.net

Note: This table illustrates the type of data generated from molecular docking studies on related thiophene compounds and does not represent direct results for this compound.

A key outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the thiophene ring, benzyl (B1604629) group, and the amide moiety are all expected to participate in these interactions.

Furthermore, the acrylamide group is a known Michael acceptor, meaning it can form a covalent bond with nucleophilic residues, particularly cysteine, in a protein's active site. frontiersin.org Covalent docking is a specialized computational approach used to study such interactions. researchgate.net Docking studies can pinpoint which specific cysteine residues are most likely to be targeted and how the molecule orients itself to facilitate this covalent bond formation. frontiersin.orgresearchgate.net The presence of nearby positively charged residues, like lysine (B10760008) or arginine, can favor the binding of acrylamide to cysteine. researchgate.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov A molecule like this compound can serve as a scaffold or starting point. In a virtual screening campaign, databases containing millions of compounds can be computationally docked against a specific protein target. frontiersin.org The top-scoring compounds, predicted to have the highest affinity, are then selected for further experimental testing. This approach accelerates the identification of novel "hits." For example, virtual screening has been successfully employed using acrylamide "warheads" to identify potential covalent inhibitors for specific enzymes. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. nih.govmdpi.com These methods provide valuable data on the intrinsic properties of this compound, helping to explain its stability, reactivity, and spectroscopic characteristics. researchgate.net

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. DFT is used to perform geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. nih.gov Commonly used methods include Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov The accuracy of these calculations can be high, with optimized structures showing good agreement with those determined experimentally by X-ray crystallography for related thiophene derivatives. nih.gov For a related compound, N-Benzyl-N-(4-chloro-phenyl)acrylamide, the acrylamide unit was found to be essentially planar. nih.gov

DFT is highly effective for analyzing the electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity and potential biological activity. nih.govresearchgate.net For various thiophene and acrylamide derivatives, this energy gap has been calculated to understand and compare their reactivity. researchgate.netresearchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Related Compounds Using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
A Thiophene Derivative (Compound 8)-4.994-1.1423.852 nih.gov
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov
N-(2-acetylbenzofuran-3-yl)acrylamide-7.47-2.055.41 researchgate.net

Note: This table provides examples of electronic properties calculated for structurally related molecules to illustrate the data obtained from DFT studies.

Additionally, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For a molecule like this compound, MEP maps would likely show negative potential around the electronegative oxygen and sulfur atoms, which are potential sites for electrophilic attack, and positive potential around the hydrogen atoms. nih.gov This information is invaluable for understanding how the molecule might interact with biological targets. nih.gov

Analysis of Molecular Electrostatic Potential (MESP)

Molecular Electrostatic Potential (MESP) is a valuable computational tool used in drug discovery to analyze the three-dimensional charge distribution of a molecule. chemrxiv.orgchemrxiv.org It provides a visual representation of the electrostatic potential on the electron density surface, effectively mapping the regions of a molecule that are electron-rich or electron-poor. chemrxiv.org This analysis is crucial for predicting how a molecule will interact with biological targets, such as proteins and enzymes, as electrostatic complementarity is a key driver of molecular recognition. researchgate.net

The MESP map highlights areas of negative potential (typically colored in shades of red and yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack. chemrxiv.org For this compound, the MESP analysis would be expected to reveal specific electrostatic features. The carbonyl oxygen of the acrylamide group would exhibit a significant region of negative electrostatic potential due to the presence of lone pair electrons, making it a primary site for hydrogen bond donation. Similarly, the sulfur atom in the thiophene ring would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the amide nitrogen (N-H) would display a strong positive potential, identifying it as a key hydrogen bond donor site. The aromatic rings (benzyl and thiophene) would present a more complex landscape with negative potential above and below the plane of the rings due to the π-electron clouds.

These insights derived from MESP are fundamental for understanding the non-covalent interactions that govern the binding of the molecule to its biological target. chemrxiv.org

Molecular RegionExpected Electrostatic PotentialPotential Role in Interaction
Carbonyl Oxygen (C=O)Strongly NegativeHydrogen Bond Acceptor, Electrophilic Attack Site
Amide Hydrogen (N-H)Strongly PositiveHydrogen Bond Donor, Nucleophilic Attack Site
Thiophene Sulfur AtomModerately NegativeHydrogen Bond Acceptor, π-Sulfur Interactions
Aromatic Ring π-SystemsNegative (above/below plane)π-π Stacking, Cation-π Interactions

Prediction of Chemical Reactivity Descriptors

The chemical reactivity of this compound can be quantitatively assessed through the calculation of global reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). wuxiapptec.com

The HOMO-LUMO energy gap (ΔE) is a critical descriptor for molecular stability and reactivity; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and benzyl rings, while the LUMO would likely be centered on the electron-deficient acrylamide moiety, particularly the α,β-unsaturated system.

From the HOMO and LUMO energies, other important descriptors can be calculated, such as ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a comprehensive profile of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions and biological systems. chemrxiv.org

DescriptorFormulaPredicted Significance for the Compound
HOMO Energy (E_HOMO)-Indicates electron-donating ability (nucleophilicity)
LUMO Energy (E_LUMO)-Indicates electron-accepting ability (electrophilicity)
Energy Gap (ΔE)E_LUMO - E_HOMORelates to chemical reactivity and kinetic stability
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron distribution
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Relates to the escaping tendency of electrons
Electrophilicity Index (ω)μ² / 2ηQuantifies the global electrophilic nature of the molecule

Solvent Effects Modeling (e.g., IEFPCM)

The biological environment is aqueous, making it essential to understand how a solvent influences the properties of a potential drug molecule. Solvent effects modeling, using methods like the Integral Equation Formalism for Polarizable Continuum Model (IEFPCM), simulates the presence of a solvent by representing it as a continuous medium with a specific dielectric constant. rsc.orggaussian.com This approach allows for the calculation of molecular properties in a more realistic environment than in a vacuum (gas phase). nih.gov

Applying the IEFPCM model to this compound would provide insights into how its structure, stability, and electronic properties are modulated by a polar solvent like water. researchgate.net The solvent is expected to stabilize conformations where polar groups, such as the amide linkage, are exposed. This can lead to changes in the relative energies of different conformers compared to the gas phase. Furthermore, the electronic properties, including the dipole moment and the energies of the HOMO and LUMO, can be significantly altered. For instance, the HOMO-LUMO energy gap might change, which in turn affects the predicted chemical reactivity in a biological medium. Such calculations are crucial for refining docking studies and understanding the solubility and bioavailability of the compound.

PropertyExpected Change in Polar Solvent (e.g., Water) vs. Gas PhaseReason
Total EnergyDecrease (Stabilization)Favorable electrostatic interactions between the solute and the polar solvent.
Dipole MomentIncreaseThe solvent's reaction field enhances the solute's charge separation.
Conformational PreferenceMay shift to favor more polar conformersBetter solvation of exposed polar functional groups.
HOMO-LUMO GapMay decreaseDifferential stabilization of the frontier molecular orbitals.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. chemrxiv.org This technique is invaluable for understanding the flexibility of a ligand and the stability of its interaction with a biological target.

Assessment of Ligand-Protein Complex Stability

Once a potential binding pose of this compound within a protein active site is predicted by molecular docking, MD simulations are employed to assess the stability of this complex. nih.govuzh.ch The simulation tracks the atomic movements of both the ligand and the protein over a period, typically nanoseconds to microseconds. rsc.org

Key metrics are analyzed to evaluate stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored; a stable RMSD value over time suggests the complex is not undergoing major structural changes and the ligand remains securely in the binding pocket. researchgate.net Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid. Furthermore, MD trajectories allow for a detailed analysis of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, quantifying their persistence and strength over the simulation time. rsc.org This provides a dynamic assessment of the binding affinity and the key interactions that anchor the ligand to its target. nih.gov

Integrated In Silico and Experimental Approaches for Drug Discovery

The most effective drug discovery campaigns integrate computational (in silico) methods with experimental validation. nih.govresearchgate.net This synergistic approach accelerates the process, reduces costs, and increases the likelihood of success. frontiersin.orgglobalresearchonline.net The computational studies described above for this compound represent the initial phase of such a workflow.

An integrated workflow would begin with in silico screening and design, where computational tools are used to identify or optimize lead compounds like this compound. MESP and reactivity descriptor analyses would help rationalize its potential for biological activity. Molecular docking would then predict its binding mode to a specific target, and MD simulations would validate the stability of the predicted complex. nih.gov

The insights from these computational studies then guide the next steps. The compound would be synthesized, and its structure confirmed experimentally. In vitro assays would follow to determine its actual biological activity (e.g., enzyme inhibition or receptor binding affinity) and to validate the in silico predictions. If the compound shows promise, further experimental studies, such as X-ray crystallography of the ligand-protein complex, could provide definitive structural data, which can be used to refine the computational models in an iterative cycle of design, synthesis, and testing. nih.govnih.gov This integrated loop ensures that computational resources are used to generate testable hypotheses, and experimental results provide feedback to improve the predictive power of the models.

Cheminformatics and Data Mining for Compound Analysis

Cheminformatics and data mining serve as foundational pillars in the modern analysis of chemical compounds, enabling the prediction of molecular properties and potential biological activities through computational means. For a specific molecule like this compound, these in silico techniques allow for a comprehensive preliminary assessment before extensive laboratory synthesis and testing. By leveraging vast databases of chemical information and sophisticated algorithms, researchers can profile a compound's physicochemical characteristics, pharmacokinetic behaviors, and drug-likeness.

Detailed computational analysis begins with the calculation of fundamental physicochemical properties. These descriptors are crucial for predicting a compound's behavior in a biological system. For instance, the molecular weight, number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP) are key determinants of a molecule's solubility and ability to cross biological membranes. The topological polar surface area (TPSA) is another critical parameter that correlates with drug transport and bioavailability.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC14H13NOSDefines the elemental composition of the compound.
Molecular Weight243.33 g/molInfluences absorption and distribution; values <500 g/mol are generally preferred for oral drugs.
XLogP3-AA (LogP)2.8Measures lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1Indicates the potential to form hydrogen bonds with biological targets.
Hydrogen Bond Acceptors2Indicates the potential to form hydrogen bonds with biological targets.
Rotatable Bond Count4Relates to molecular flexibility and conformational adaptability to a binding site.
Topological Polar Surface Area (TPSA)52.4 ŲCorrelates with passive molecular transport through membranes and bioavailability.

Following the initial property calculations, cheminformatics tools are employed to predict the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its adherence to established drug-likeness rules. nih.govphytojournal.com Models like the Brain or IntestinaL EstimateD permeation method (BOILED-Egg) offer a quick evaluation of passive gastrointestinal absorption and brain penetration. researchgate.net Furthermore, predictions regarding interactions with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, are vital for anticipating potential drug-drug interactions. nih.gov Drug-likeness filters, such as Lipinski's rule of five, help to assess the compound's potential to be an orally active drug in humans. researchgate.net

Table 2: Predicted Pharmacokinetic and Drug-Likeness Profile
ParameterPredictionInterpretation
Gastrointestinal AbsorptionHighThe compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to be able to cross the BBB and act on the central nervous system.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells by this major efflux transporter.
CYP1A2 InhibitorNoLow potential to inhibit the metabolism of drugs processed by this enzyme.
CYP2C19 InhibitorNoLow potential to inhibit the metabolism of drugs processed by this enzyme.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
CYP2D6 InhibitorNoLow potential to inhibit the metabolism of drugs processed by this enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Lipinski's Rule of Five Violations0The compound adheres to the guidelines for a drug-like molecule.

Data mining complements these predictions by systematically searching large chemical and biological databases. By identifying structurally similar compounds with known biological activities, researchers can generate hypotheses about the potential therapeutic targets for this compound. The thiophene and acrylamide moieties are present in numerous bioactive compounds, and data mining can reveal patterns linking these structural features to specific activities, such as antimicrobial, analgesic, or anticancer effects. mdpi.com This approach accelerates the drug discovery process by prioritizing the most promising avenues for experimental validation.

Conclusion and Future Research Perspectives

Summary of Key Research Findings for (E)-N-benzyl-3-(thiophen-2-yl)acrylamide and its Congeners

Direct research on this compound is not available in current scientific literature. However, substantial insights can be gleaned from the study of its close analogues, which have demonstrated a range of biological activities. The thiophene (B33073) and acrylamide (B121943) moieties are both well-established pharmacophores, and their combination has yielded compounds with notable effects.

A key congener, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) , has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov In a mouse model of oxaliplatin-induced neuropathic pain, DM497 demonstrated significant antinociceptive (pain-relieving) properties. nih.govnih.gov This finding strongly suggests that the thiophene-acrylamide core is a viable scaffold for developing agents to treat neurological conditions.

Another related compound, (E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamide , has been noted for its potential anticancer and antimicrobial applications, highlighting the versatility of this chemical class. evitachem.com Further supporting the potential for anticancer activity, various thiophene-based acrylamide derivatives have shown cytotoxic effects against human cancer cell lines. researchgate.netptfarm.pl The thiophene ring itself is a component of numerous compounds investigated for anticancer properties, acting through mechanisms such as the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.govresearchgate.netmdpi.com

The acrylamide group is a critical feature, often acting as a covalent "warhead" that can form a permanent bond with a target protein, such as a kinase. ekb.egnih.gov This mechanism is utilized by several FDA-approved drugs, including kinase inhibitors. nih.govresearchgate.net The incorporation of an acrylamide moiety has also been shown to improve the drug-like properties of molecules, such as solubility and cell permeability. nih.govacs.org

Table 1: Biological Activities of this compound Congeners
Compound NameKey Structural DifferenceObserved Biological ActivityMechanism of ActionReference
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497)N-p-tolyl group instead of N-benzylAntinociceptive (neuropathic pain)Positive allosteric modulator of α7 nAChR nih.gov, nih.gov
(E)-N-(isoxazol-4-yl)-3-(thiophen-2-yl)acrylamideN-isoxazolyl group instead of N-benzylPotential anticancer and antimicrobialNot specified evitachem.com
(E)-3-(3-ethylphenylamino)-1-thiophen-2-yl-prop-2-en-oneN-3-ethylphenyl groupCytotoxic against MCF7 breast cancer cellsNot specified ptfarm.pl

Untapped Research Avenues and Gaps in Current Knowledge

The most significant gap in the current understanding is the complete lack of biological data for this compound. Its potential pharmacological profile remains entirely speculative, based only on the activities of its analogues.

Key untapped research avenues include:

Initial Biological Screening: A comprehensive screening of the compound is required to determine its primary biological activities. Based on its congeners, initial assays should focus on anticancer, anti-inflammatory, antimicrobial, and neurological effects.

Molecular Target Identification: The specific molecular targets of this compound are unknown. Investigating its interaction with α7 nAChRs (similar to DM497) and various protein kinases would be a logical starting point.

Structure-Activity Relationship (SAR) Studies: There is no SAR data for this specific compound. It is crucial to understand how the N-benzyl group influences activity compared to the N-p-tolyl group of DM497 or other substitutions. Systematic modifications to the benzyl (B1604629) and thiophene rings would elucidate key structural requirements for activity.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have not been investigated. These studies are essential to determine its potential as a viable drug candidate.

Strategies for Rational Design and Synthesis of Next-Generation Analogues

Future research should focus on the rational design of new molecules based on the this compound scaffold to optimize potency, selectivity, and drug-like properties.

Modification of the N-benzyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzyl moiety can modulate lipophilicity, solubility, and binding interactions with target proteins.

Bioisosteric Replacement: The thiophene ring could be replaced with other five- or six-membered heterocycles (such as furan, pyrrole, or pyridine) to explore how these changes affect the biological activity profile. nih.govnih.gov

Tuning the Acrylamide Warhead: The reactivity of the acrylamide Michael acceptor can be fine-tuned by adding substituents at the α- or β-positions. nih.gov This can enhance selectivity for a specific target cysteine residue and reduce off-target effects. Alternatively, replacing the acrylamide with other covalent warheads, such as an allenamide, could offer a different reactivity and selectivity profile. rsc.org

Synthesis of Focused Libraries: A combinatorial approach to synthesis, creating a library of analogues with variations at the N-substituent and thiophene positions, would accelerate the discovery of compounds with improved properties. Standard synthetic routes typically involve the coupling of an amine with a corresponding acrylic acid or its activated derivative. ptfarm.pl

Exploration of Novel Therapeutic Targets and Disease Applications

The structural features of this compound suggest its potential application across several disease areas beyond those identified for its immediate congeners.

Oncology: Given that both the thiophene and acrylamide moieties are prevalent in cancer therapeutics, this compound class is a strong candidate for development as an anticancer agent. nih.govekb.eg Potential targets include protein kinases like Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and BCR-ABL kinase, which are often targeted by acrylamide-containing covalent inhibitors. researchgate.net Other potential mechanisms include the inhibition of tubulin polymerization. mdpi.com

Neurodegenerative and Cognitive Disorders: As a potential modulator of α7 nAChRs, this scaffold could be explored for therapeutic applications in Alzheimer's disease, schizophrenia, and other cognitive disorders where this receptor plays a crucial role.

Infectious Diseases: Many thiophene derivatives have demonstrated potent antibacterial and antifungal activity. nih.govmdpi.com Therefore, screening this compound and its next-generation analogues against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

Inflammatory and Autoimmune Diseases: The acrylamide warhead is a feature of drugs developed for autoimmune diseases. researchgate.net The potential of these compounds to modulate inflammatory pathways, possibly through covalent inhibition of key enzymes in immune cells, warrants investigation.

Advancements in Synthetic Methodologies and Sustainable Chemistry

The future synthesis of this compound and its derivatives should incorporate principles of green and sustainable chemistry to minimize environmental impact.

Green Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Future methodologies should explore the use of greener alternatives, such as water, ionic liquids, or supercritical fluids. nih.gov The use of water as a solvent for radical polymerization of acrylamides has been successfully demonstrated. mdpi.com

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic pathway can lead to higher selectivity, milder reaction conditions, and reduced waste. researchgate.net For example, enzymes could be used to produce key precursors in a more sustainable manner.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through the use of catalytic reactions and avoiding the use of protecting groups.

Leveraging Artificial Intelligence and Machine Learning in Future Research on Acrylamides

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and can be powerfully applied to the study of acrylamide derivatives.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using AI to predict the biological activity of newly designed analogues before they are synthesized. nih.govuminho.pt This allows researchers to prioritize the most promising candidates, saving significant time and resources.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel acrylamide-based molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable ADME profiles. nih.govmdpi.com

Bridging the Translational Gap: Advanced AI models can predict how a novel compound will respond in humans based on data from in vitro cell-line screening. eurekalert.org This could help to de-risk the development of this compound analogues and increase the probability of success in clinical trials.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify and validate novel therapeutic targets for this class of compounds, opening up new avenues for disease applications. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing (E)-N-benzyl-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene and benzylamine derivatives. Key steps include:
  • Intermediate Preparation : Thiophene-2-carboxaldehyde is condensed with benzylamine to form a Schiff base, followed by reduction to the corresponding amine .
  • Acrylamide Formation : The amine intermediate undergoes acylation with acryloyl chloride under controlled conditions (e.g., ice-cooled DMF, EDCI catalyst) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) ensures high purity (>95%) .
  • Critical Parameters : Temperature (0–5°C for acylation), solvent polarity, and stoichiometric ratios are optimized to avoid side reactions like polymerization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., E-configuration via coupling constants J=1516 HzJ = 15–16\ \text{Hz}) and substituent integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 284.08) and detects impurities .
  • IR Spectroscopy : Identifies acrylamide C=O stretch (~1650 cm1^{-1}) and thiophene C-S vibrations (~680 cm1^{-1}) .
  • X-ray Crystallography : Resolves absolute configuration and packing motifs in crystalline form .

Q. What are the key structural features influencing the compound’s reactivity?

  • Methodological Answer :
  • Acrylamide Backbone : Electrophilic α,β-unsaturated carbonyl enables Michael additions or nucleophilic attacks .
  • Thiophene Ring : π-Conjugation enhances electron delocalization, affecting redox properties and interactions with biological targets .
  • Benzyl Group : Hydrophobic interactions influence solubility (e.g., logP ~2.8) and membrane permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency, while THF minimizes byproducts .
  • Catalyst Selection : EDCI/HOBt systems reduce racemization in amide bond formation .
  • Temperature Gradients : Gradual warming (0°C → RT) prevents exothermic side reactions during acryloyl chloride addition .
  • Table : Comparison of Reaction Conditions
ParameterOptimal RangeImpact on Yield
SolventDMF85–90%
CatalystEDCI/HOBt90–95% purity
Temperature0–5°C (initial step)<5% side products
(Data from )

Q. How can contradictions between spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer :
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish isomers .
  • Elemental Analysis : Verify empirical formula (e.g., C14_{14}H13_{13}NOS) to confirm MS-derived molecular weight .
  • X-ray Diffraction : Resolve structural ambiguities (e.g., E/Z isomerism) with single-crystal analysis .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Methodological Answer :
  • PASS Algorithm : Predicts antimicrobial (Pa ~0.8) and anticancer (Pa ~0.7) activity based on structural analogs .
  • Molecular Docking : Simulate interactions with enzymes (e.g., EGFR kinase: binding energy ≤−8.5 kcal/mol) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., thiophene S-atom) with IC50_{50} values in cytotoxicity assays .

Q. What strategies assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :
  • Thermal Analysis : TGA/DSC profiles reveal decomposition onset at ~200°C, guiding storage at ≤−20°C .
  • Photostability Testing : UV-Vis monitoring (λ = 254 nm) detects degradation under light exposure .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48h; HPLC tracks intact compound (>90% stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.